
3-Iodo-1-trimethylsilylpropyne
Overview
Description
3-Iodo-1-trimethylsilylpropyne is an organic compound with the chemical formula C₆H₁₁ISi. It is a colorless to pale yellow liquid with a pungent odor. This compound is classified as an organohalide and is known for its high reactivity and volatility. It is primarily used in organic synthesis and has applications in various fields, including polymer chemistry and materials science .
Preparation Methods
The synthesis of 3-Iodo-1-trimethylsilylpropyne typically involves the reaction of 3-bromo-1-propyne with trimethylchlorosilane in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper salts to facilitate the reaction . The general reaction scheme is as follows:
3-Bromo-1-propyne+Trimethylchlorosilane→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Iodo-1-trimethylsilylpropyne undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, copper iodide, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Iodo-1-trimethylsilylpropyne has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Polymer Chemistry: It serves as a cross-linking agent in the preparation of high-performance polymers and materials.
Medicinal Chemistry: Researchers explore its potential in drug discovery and development due to its reactivity and ability to form diverse chemical structures.
Materials Science: It is used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism by which 3-Iodo-1-trimethylsilylpropyne exerts its effects is primarily through its high reactivity, which allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in cross-coupling reactions, it acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium or copper .
Comparison with Similar Compounds
3-Iodo-1-trimethylsilylpropyne can be compared with other similar compounds, such as:
3-Bromo-1-trimethylsilylpropyne: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
3-Chloro-1-trimethylsilylpropyne: Contains a chlorine atom, which affects its reactivity and the types of reactions it can undergo.
3-Iodo-1-propyne: Lacks the trimethylsilyl group, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the iodine atom and the trimethylsilyl group, which imparts specific reactivity and versatility in organic synthesis .
Properties
IUPAC Name |
3-iodoprop-1-ynyl(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ISi/c1-8(2,3)6-4-5-7/h5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWOCRSOOHMPED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ISi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453924 | |
Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78199-88-9 | |
Record name | 3-IODO-1-TRIMETHYLSILYLPROPYNE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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